
5-Bromo-3,3-dimethyloxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3,3-dimethyloxolane-2,4-dione is a chemical compound with the molecular formula C6H7BrO3 It is a brominated derivative of oxolane-2,4-dione, characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd position of the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethyloxolane-2,4-dione typically involves the bromination of 3,3-dimethyloxolane-2,4-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
5-Bromo-3,3-dimethyloxolane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3-dimethyloxolane-2,4-dione by removing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Reduction: Formation of 3,3-dimethyloxolane-2,4-dione.
Oxidation: Formation of higher brominated oxolane derivatives.
科学的研究の応用
5-Bromo-3,3-dimethyloxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 5-Bromo-3,3-dimethyloxolane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Its unique structure also enables it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or antiparasitic effects.
類似化合物との比較
Similar Compounds
3,3-Dimethyloxolane-2,4-dione: The non-brominated parent compound, which lacks the bromine atom at the 5th position.
5-Chloro-3,3-dimethyloxolane-2,4-dione: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
5-Iodo-3,3-dimethyloxolane-2,4-dione: An iodinated derivative with distinct reactivity patterns compared to the brominated compound.
Uniqueness
5-Bromo-3,3-dimethyloxolane-2,4-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its non-brominated or chlorinated analogues. This unique reactivity makes it valuable in various synthetic applications and research studies.
特性
CAS番号 |
5463-32-1 |
|---|---|
分子式 |
C6H7BrO3 |
分子量 |
207.02 g/mol |
IUPAC名 |
5-bromo-3,3-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7BrO3/c1-6(2)3(8)4(7)10-5(6)9/h4H,1-2H3 |
InChIキー |
ISZIVPSYHIXCDY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C(OC1=O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


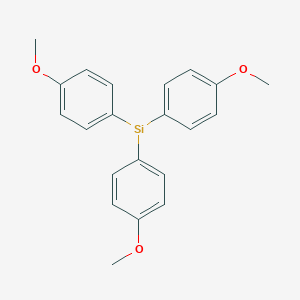
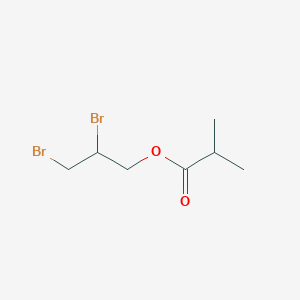
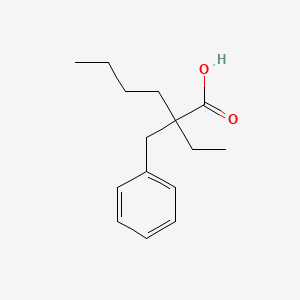

![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
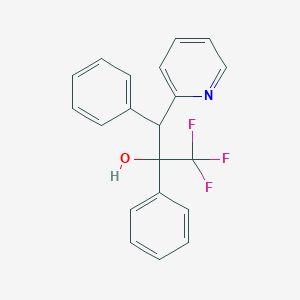
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
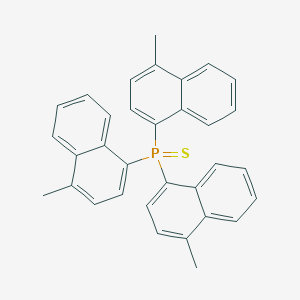
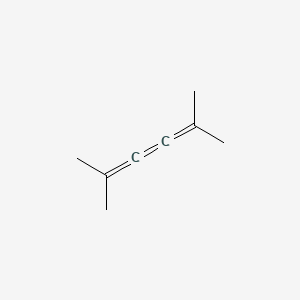

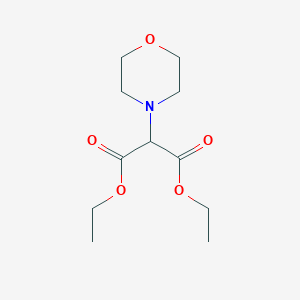
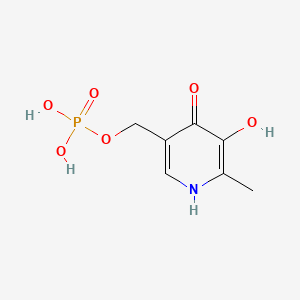
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

